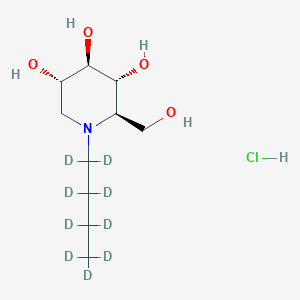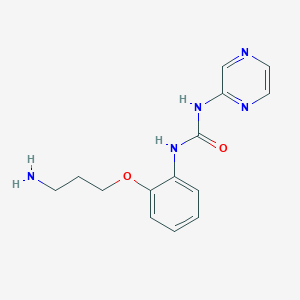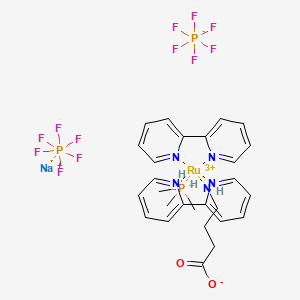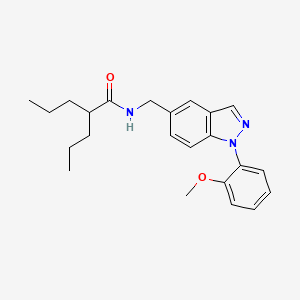
N-Butyldeoxynojirimycin Hydrochloride-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyldeoxynojirimycin Hydrochloride-d9 is a deuterated form of N-Butyldeoxynojirimycin, an iminosugar that acts as an inhibitor of glucosylceramide synthase and α-glucosidases. This compound is primarily used as an internal standard for the quantification of N-Butyldeoxynojirimycin in various analytical applications . It has significant implications in the treatment of glycosphingolipid lysosomal storage disorders, such as Gaucher disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxynojirimycin Hydrochloride-d9 involves the incorporation of deuterium atoms into the N-Butyldeoxynojirimycin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as deoxynojirimycin.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions.
Butylation: The deuterated intermediate is then butylated to introduce the butyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Butyldeoxynojirimycin Hydrochloride-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
科学的研究の応用
N-Butyldeoxynojirimycin Hydrochloride-d9 has a wide range of scientific research applications:
作用機序
N-Butyldeoxynojirimycin Hydrochloride-d9 exerts its effects by inhibiting glucosylceramide synthase and α-glucosidases. This inhibition disrupts the synthesis of glycosphingolipids, leading to reduced glycolipid levels. The compound also interferes with the proper folding of viral glycoproteins, thereby exhibiting antiviral activity . The molecular targets include glucosylceramide synthase and α-glucosidases, and the pathways involved are related to glycosphingolipid metabolism .
類似化合物との比較
Similar Compounds
Deoxygalactonojirimycin Hydrochloride: Another iminosugar with similar inhibitory effects on glycosidases.
N-Methyl-1-deoxynojirimycin: A methylated derivative with comparable biological activities.
1-Deoxynojirimycin Hydrochloride: A closely related compound with similar inhibitory properties.
Uniqueness
N-Butyldeoxynojirimycin Hydrochloride-d9 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. The incorporation of deuterium atoms also provides distinct advantages in mass spectrometry, making it a valuable tool in research and industry .
特性
分子式 |
C10H12D9NO4.HCl |
|---|---|
分子量 |
264.79 |
IUPAC名 |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
同義語 |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea](/img/structure/B1150199.png)
![disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate](/img/structure/B1150208.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150217.png)


![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
